molecular formula C10H11BrFN B13046960 (S)-(3-Bromo-5-fluorophenyl)(cyclopropyl)methanamine

(S)-(3-Bromo-5-fluorophenyl)(cyclopropyl)methanamine

Cat. No.: B13046960
M. Wt: 244.10 g/mol
InChI Key: BTUPEBRIODBODG-JTQLQIEISA-N
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Description

(S)-(3-Bromo-5-fluorophenyl)(cyclopropyl)methanamine is a chemical compound with the molecular formula C₁₀H₁₁BrFN It is characterized by the presence of a bromine atom at the 3-position and a fluorine atom at the 5-position of a phenyl ring, which is attached to a cyclopropylmethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(3-Bromo-5-fluorophenyl)(cyclopropyl)methanamine typically involves the following steps:

    Bromination and Fluorination: The starting material, phenylmethanamine, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the phenyl ring.

    Cyclopropylation: The intermediate product is then subjected to cyclopropylation to attach the cyclopropyl group to the methanamine moiety.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Reactions: Utilizing catalysts to enhance the efficiency of the bromination, fluorination, and cyclopropylation steps.

    Purification Techniques: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-(3-Bromo-5-fluorophenyl)(cyclopropyl)methanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

(S)-(3-Bromo-5-fluorophenyl)(cyclopropyl)methanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-(3-Bromo-5-fluorophenyl)(cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (S)-(3-Bromo-5-chlorophenyl)(cyclopropyl)methanamine
  • (S)-(3-Bromo-5-methylphenyl)(cyclopropyl)methanamine
  • (S)-(3-Bromo-5-iodophenyl)(cyclopropyl)methanamine

Uniqueness

(S)-(3-Bromo-5-fluorophenyl)(cyclopropyl)methanamine is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

IUPAC Name

(S)-(3-bromo-5-fluorophenyl)-cyclopropylmethanamine

InChI

InChI=1S/C10H11BrFN/c11-8-3-7(4-9(12)5-8)10(13)6-1-2-6/h3-6,10H,1-2,13H2/t10-/m0/s1

InChI Key

BTUPEBRIODBODG-JTQLQIEISA-N

Isomeric SMILES

C1CC1[C@@H](C2=CC(=CC(=C2)Br)F)N

Canonical SMILES

C1CC1C(C2=CC(=CC(=C2)Br)F)N

Origin of Product

United States

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